Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate
Overview
Description
Synthesis Analysis
The synthesis of structurally related compounds involves various methodologies, including one-pot synthesis, condensation reactions, and cyclocondensation, demonstrating the compound's complex synthetic routes. For instance, Zhang Qinglon (2014) detailed a novel compound's synthesis through a one-pot method, highlighting the intricate steps required for such molecules (Zhang Qinglon, 2014). Similarly, Fengke Yang et al. (2004) reported on the synthesis of a closely related compound, showcasing the detailed synthetic strategies employed in this chemical domain (Fengke Yang, Hailian Xiao, F. Jian, 2004).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as IR, ESI-MS, 1H NMR, and single-crystal X-ray diffraction, providing insights into their complex architectures. For example, the work by Şahin et al. (2015) on a compound synthesized via condensation reaction underlines the importance of spectral analysis and structural elucidation in understanding these molecules' molecular frameworks (Z. Şahin, H. Şenöz, H. Tezcan, O. Büyükgüngör, 2015).
Chemical Reactions and Properties
The chemical properties and reactions of these compounds, including their behavior in various chemical environments and their reactivity towards different reagents, are critical for their applications. For instance, Ebrahim Soleimani and Mohsen Zainali (2011) explored isocyanide-based multicomponent reactions, revealing the complex chemical behavior and potential for forming diverse molecular structures (Ebrahim Soleimani, Mohsen Zainali, 2011).
Physical Properties Analysis
The physical properties, including the compound's phase behavior, solubility, and thermal stability, play a significant role in its practical applications and handling. Research on similar compounds provides insights into how structural variations can affect these properties, as shown in studies by Matwijczuk et al. (2016) on molecular aggregation influenced by solvent effects, demonstrating the importance of understanding these properties in detail (A. Matwijczuk, Dariusz Kluczyk, A. Górecki, A. Niewiadomy, M. Gagoś, 2016).
Chemical Properties Analysis
The chemical properties analysis focuses on the reactivity, stability, and interaction of the compound with various chemical reagents. Studies such as those by J. Roberts and K. Kanamori (1980) on the catalysis in hydrolysis reactions provide a glimpse into the complex chemical behavior and the factors influencing these compounds' reactivity (J. Roberts, K. Kanamori, 1980).
Scientific Research Applications
Complex Structures and Polarized Molecular-Electronic Structure :
- This compound is used for its complex structures and polarized molecular-electronic structure in scientific research (Portilla et al., 2007).
Hydrogen-Bonded Supramolecular Structures :
- It has applications in forming hydrogen-bonded supramolecular structures (Portilla et al., 2007).
Reversible Luminescent Sensor for Cyanide and Mercury Ions :
- The compound is used as a reversible luminescent sensor for the detection of cyanide and mercury ions (Emandi, Flanagan, & Senge, 2018).
Potential in Organic Chemistry Research :
- Its twisted structure and symmetry-related molecules linked by C-HO interactions make it useful in chemical research (Arslan, Kazak, Karatas, & Özden, 2004).
- As a novel synthesis product in organic chemistry research (Dzvinchuk & Lozinskii, 2009).
Intermediate in Total Synthesis of Bisbibenzyls :
- It serves as an intermediate for the total synthesis of bisbibenzyls, which are natural products with diverse biological activities (Lou Hong-xiang, 2012).
Structural Applications in Organic Synthesis :
- The compound has potential structural applications in organic synthesis (Yang, Xiao, & Jian, 2004).
Imaging Alzheimer's Disease :
- It is a potential PET radiotracer for imaging Alzheimer's disease (Gao, Wang, & Zheng, 2018).
Broad-Spectrum Chemotherapeutical Activities :
- It is known as a novel imidazolium-based salt with broad-spectrum chemotherapeutical activities (Satheesh, Rajendran, Chithra, & Saravanan, 2020).
Antimicrobial Activity and Corrosion Inhibition :
- The compound has antimicrobial activity and is a good corrosion inhibitor for mild steel in acidic solutions (Pandiarajan, Easwaramoorthy, Hajarabeevi, & Karthikeyan, 2020).
Angiotensin II Receptor Antagonist :
- It acts as a potent and long-acting angiotensin II receptor antagonist (Kubo et al., 1993).
Safety And Hazards
properties
IUPAC Name |
methyl 4-[(2-butyl-5-formylimidazol-1-yl)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-4-5-16-18-10-15(12-20)19(16)11-13-6-8-14(9-7-13)17(21)22-2/h6-10,12H,3-5,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHJBMSPUBQYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438340 | |
Record name | METHYL 4-[(2-BUTYL-5-FORMYL-1H-IMIDAZOL-1-YL)METHYL]BENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate | |
CAS RN |
133040-03-6 | |
Record name | METHYL 4-[(2-BUTYL-5-FORMYL-1H-IMIDAZOL-1-YL)METHYL]BENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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